Cas no 2228483-90-5 (4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal)

4-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal is a versatile pyrazole derivative with applications in organic synthesis and pharmaceutical research. Its structure features a reactive aldehyde group, enabling further functionalization, while the methoxy and dimethyl substituents enhance stability and modulate electronic properties. This compound serves as a valuable intermediate in the synthesis of heterocyclic compounds, agrochemicals, and bioactive molecules. Its well-defined purity and consistent reactivity make it suitable for precision chemical transformations. The pyrazole core contributes to its potential as a scaffold in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. Proper handling under inert conditions is recommended due to the aldehyde's sensitivity.
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal structure
2228483-90-5 structure
商品名:4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
CAS番号:2228483-90-5
MF:C10H16N2O2
メガワット:196.246242523193
CID:5963479
PubChem ID:165704661

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal 化学的及び物理的性質

名前と識別子

    • 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
    • EN300-1801305
    • 2228483-90-5
    • インチ: 1S/C10H16N2O2/c1-8-9(6-4-5-7-13)10(14-3)12(2)11-8/h7H,4-6H2,1-3H3
    • InChIKey: KFGCUKVLCNCQPE-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=C(C(C)=NN1C)CCCC=O

計算された属性

  • せいみつぶんしりょう: 196.121177757g/mol
  • どういたいしつりょう: 196.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 44.1Ų

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1801305-2.5g
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
2228483-90-5
2.5g
$3136.0 2023-09-19
Enamine
EN300-1801305-1.0g
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
2228483-90-5
1g
$1599.0 2023-06-02
Enamine
EN300-1801305-5.0g
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
2228483-90-5
5g
$4641.0 2023-06-02
Enamine
EN300-1801305-5g
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
2228483-90-5
5g
$4641.0 2023-09-19
Enamine
EN300-1801305-0.1g
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
2228483-90-5
0.1g
$1408.0 2023-09-19
Enamine
EN300-1801305-0.5g
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
2228483-90-5
0.5g
$1536.0 2023-09-19
Enamine
EN300-1801305-0.25g
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
2228483-90-5
0.25g
$1472.0 2023-09-19
Enamine
EN300-1801305-1g
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
2228483-90-5
1g
$1599.0 2023-09-19
Enamine
EN300-1801305-0.05g
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
2228483-90-5
0.05g
$1344.0 2023-09-19
Enamine
EN300-1801305-10.0g
4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal
2228483-90-5
10g
$6882.0 2023-06-02

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal 関連文献

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanalに関する追加情報

Introduction to 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal (CAS No. 2228483-90-5)

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal, with the CAS number 2228483-90-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a butanal moiety and a substituted pyrazole ring. The methoxy and dimethyl groups on the pyrazole ring contribute to its distinct chemical properties and potential biological activities.

The synthesis of 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal has been extensively studied due to its potential applications in drug discovery and development. Recent research has focused on optimizing synthetic routes to improve yield and purity, as well as exploring its pharmacological properties. One notable method involves the condensation of 4-bromobutanal with 5-methoxy-1,3-dimethylpyrazole in the presence of a suitable base, followed by purification techniques such as column chromatography.

In terms of its biological activity, 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors, making it a valuable lead compound for further investigation. For instance, it has been reported to exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

The pharmacokinetic properties of 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal have also been evaluated in preclinical studies. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has shown favorable oral bioavailability and a reasonable half-life, suggesting its potential for development as an orally administered therapeutic agent.

Furthermore, the safety profile of 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal has been assessed through in vitro and in vivo toxicity studies. These studies have indicated that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully understand its long-term safety and potential side effects.

The structural versatility of 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal has also led to its exploration as a scaffold for the design of novel derivatives with enhanced biological activities. Chemists have synthesized a range of analogs by modifying the substituents on the pyrazole ring or the butanal moiety. These modifications have resulted in compounds with improved potency and selectivity for specific targets.

In addition to its potential therapeutic applications, 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal has been studied for its use in chemical biology research. Its ability to modulate specific biological pathways makes it a useful tool for investigating cellular processes and disease mechanisms. For example, it has been used to study the role of COX enzymes in inflammation and cancer progression.

The ongoing research on 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal highlights its significance in both fundamental and applied aspects of medicinal chemistry. As new findings continue to emerge, this compound is expected to play an increasingly important role in the development of innovative therapies for various diseases.

In conclusion, 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal (CAS No. 2228483-90-5) represents a promising candidate for further exploration in drug discovery and development. Its unique chemical structure and favorable biological properties make it an attractive target for researchers aiming to advance our understanding of complex biological systems and develop effective treatments for human diseases.

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